molecular formula C23H19N3O3S B2657240 N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 941878-29-1

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2657240
CAS No.: 941878-29-1
M. Wt: 417.48
InChI Key: LOZZENKMQCTGMH-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole and pyridine intermediates, followed by their coupling with the dihydrobenzo[b][1,4]dioxine moiety. Common reagents used in these reactions include:

    Bromination and Nitration Agents:

    Coupling Reagents: Such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.

    Catalysts: Palladium or copper catalysts for cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole Derivatives: Known for their antimicrobial and anticancer properties.

    Pyridine Derivatives: Widely used in pharmaceuticals for their diverse biological activities.

    Dihydrobenzo[b][1,4]dioxine Compounds: Studied for their potential as therapeutic agents.

Uniqueness

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide stands out due to its unique combination of structural motifs, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-15-9-10-17-21(12-15)30-23(25-17)26(13-16-6-4-5-11-24-16)22(27)20-14-28-18-7-2-3-8-19(18)29-20/h2-12,20H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZZENKMQCTGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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